molecular formula C23H23N3O4S B2953048 N-(3-(5-(furan-2-yl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4-methylbenzenesulfonamide CAS No. 923165-42-8

N-(3-(5-(furan-2-yl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4-methylbenzenesulfonamide

Cat. No.: B2953048
CAS No.: 923165-42-8
M. Wt: 437.51
InChI Key: JVVVKDPBSDCVJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction. Without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its functional groups. The furan and pyrazole rings are likely to be planar due to the presence of conjugated pi electrons. The propionyl group is likely to be in a linear configuration, while the phenyl ring is planar. The sulfonamide group could adopt a variety of conformations depending on the specific conditions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The furan ring could undergo electrophilic aromatic substitution or oxidation. The pyrazole ring could participate in nucleophilic substitution reactions. The propionyl group could undergo reactions typical of carboxylic acids and their derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure and the functional groups present. For example, the presence of the sulfonamide group could potentially make the compound more water-soluble. The compound’s melting point, boiling point, and other physical properties would depend on the specific intermolecular interactions present .

Scientific Research Applications

Anticancer and Anti-HCV Activities

A series of novel derivatives related to the compound have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Notably, certain derivatives exhibited anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib. Additionally, some compounds displayed modest inhibition of HCV NS5B RdRp activity, suggesting potential for development into therapeutic agents (Ş. Küçükgüzel et al., 2013).

Fluorescent Probe for Glutathione Detection

A novel fluorescent probe based on the pyrazoline structure has been designed and synthesized for the highly sensitive and selective detection of glutathione among biological thiols in aqueous media. This probe's application extends to fluorescent imaging of cellular glutathione and detecting glutathione in calf serum, highlighting its utility in biological and medical research (Sheng-Qing Wang et al., 2013).

Electrophilic Cyanation for Benzonitriles Synthesis

A novel method for the electrophilic cyanation of aryl and heteroaryl bromides, using N-cyano-N-phenyl-p-methylbenzenesulfonamide, has been developed for the synthesis of various benzonitriles. This process is efficient for electronically diverse and sterically demanding aryl bromides, including functionalized substrates and heteroaryl bromides, demonstrating its applicability in pharmaceutical intermediates synthesis (P. Anbarasan et al., 2011).

HIF-1 Pathway Inhibition and Anti-cancer Agent

Research on 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule HIF-1 pathway inhibitor, has shown potential to antagonize tumor growth in animal models of cancer. The study of structure-activity relationships among analogs of this compound provides insights into chemical modifications that could improve its pharmacological properties for cancer therapy development (J. Mun et al., 2012).

Future Directions

The compound could potentially be studied for its biological activity, given the presence of functional groups that are often found in biologically active compounds. Further studies could also explore its physical and chemical properties, and how these properties could be manipulated to optimize its activity .

Mechanism of Action

Properties

IUPAC Name

N-[3-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-3-23(27)26-21(22-8-5-13-30-22)15-20(24-26)17-6-4-7-18(14-17)25-31(28,29)19-11-9-16(2)10-12-19/h4-14,21,25H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVVKDPBSDCVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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